molecular formula C9H7ClN2OS B2639320 3-(3-chlorophenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one CAS No. 42351-67-7

3-(3-chlorophenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B2639320
CAS No.: 42351-67-7
M. Wt: 226.68
InChI Key: OQIMHAMJYXODDN-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis and Structural Characterization

Compounds structurally related to 3-(3-chlorophenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one have been synthesized through various chemical reactions, highlighting the versatility of these compounds in chemical synthesis. For example, the synthesis and molecular structure of closely related compounds have been explored, demonstrating the potential for creating diverse molecular architectures with specific functional properties (Sharma et al., 2017; Hou et al., 2009).

Biological Activities

These compounds exhibit a range of biological activities, from antibacterial and antimicrobial effects to potential uses in treating various conditions. Studies have shown that derivatives of these compounds possess significant biological activities, including monoamine oxidase and succinate dehydrogenase inhibition, anti-convulsant properties, and antimicrobial activities (Letters in Applied NanoBioScience, 2022; Sah et al., 2014).

Material Science Applications

The compounds have also been studied for their potential applications in material science, such as corrosion inhibition for metals. Research into imidazole derivatives, for example, has revealed their effectiveness as corrosion inhibitors, demonstrating the practical applications of these compounds beyond biological activities (Ouakki et al., 2019).

Safety and Hazards

This compound is considered hazardous, with risks including skin burns, eye damage, respiratory irritation, and allergic reactions. Proper precautions are necessary during handling .

Mechanism of Action

Target of Action

It is known that similar compounds, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), act as inhibitors of oxidative phosphorylation .

Mode of Action

Cccp, a compound with a similar structure, acts as an ionophore, reducing the ability of atp synthase to function optimally . This suggests that 3-(3-chlorophenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one might interact with its targets in a similar manner.

Biochemical Pathways

Related compounds have been shown to affect oxidative phosphorylation . This could potentially lead to downstream effects such as disruption of energy production within the cell.

Result of Action

Similar compounds have been shown to disrupt normal cellular functions, such as energy production, by inhibiting oxidative phosphorylation .

Properties

IUPAC Name

3-(3-chlorophenyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2OS/c10-6-2-1-3-7(4-6)12-8(13)5-11-9(12)14/h1-4H,5H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIMHAMJYXODDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)N1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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